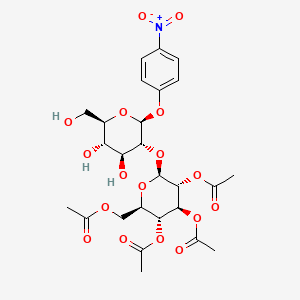

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C26H33NO17 and its molecular weight is 631.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside (referred to as PNP-Glc ) is a glycoside that exhibits various biological activities, particularly in the context of enzymatic reactions and potential therapeutic applications. This article explores the biological activity of PNP-Glc, focusing on its interactions with enzymes, its role as a substrate, and its pharmacological implications.

Structure and Properties

PNP-Glc is characterized by its complex glycosidic structure which includes a nitrophenyl group and multiple acetylated glucopyranosyl units. The compound's structure contributes to its solubility and reactivity, influencing its biological activity.

| Property | Value |

|---|---|

| Solubility (in water) | 0.909 g/mL (25 °C) |

| CAS Number | 50-99-7 |

| Molecular Formula | C₁₄H₁₉N₁O₁₁ |

| PubChem ID | 71307214 |

Enzymatic Activity

PNP-Glc has been shown to serve as a substrate for various glycosyltransferases and glycosidases. Notably, it acts as a substrate for glucansucrases from strains such as Leuconostoc mesenteroides and Streptococcus mutans. These enzymes utilize PNP-Glc in the synthesis of dextrans and other oligosaccharides, demonstrating its utility in biotechnological applications.

Case Study: Substrate Utilization

In a study examining the enzymatic conversion of PNP-Glc by L. mesenteroides B-512F dextransucrase, it was found that the digestion products included dextran and several p-nitrophenyl isomaltodextrin glycosides. The kinetics of this reaction deviated from standard Michaelis-Menten behavior, indicating a complex interaction where PNP-Glc acts both as a donor and an acceptor in glycosylation reactions .

Hydrolysis Mechanisms

The hydrolysis of PNP-Glc is significantly influenced by pH levels. Under alkaline conditions (0.1 N NaOH), hydrolysis occurs at a rate 195-fold faster than under acidic conditions (0.1 N HCl). This difference highlights the compound's reactivity based on environmental conditions, which can be critical for applications in drug delivery systems where pH variations are common .

Pharmacological Implications

The biological activity of PNP-Glc extends to potential pharmaceutical applications due to its ability to modify the bioactivity of other compounds through glycosylation. Glycosylation can enhance the solubility, stability, and bioavailability of drugs, making PNP-Glc a valuable tool in drug design.

Table: Effects of Glycosylation on Drug Properties

| Property | Unmodified Compound | Glycosylated Compound |

|---|---|---|

| Solubility | Low | High |

| Stability | Moderate | High |

| Bioavailability | Low | Enhanced |

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO17/c1-11(29)37-10-18-21(38-12(2)30)23(39-13(3)31)24(40-14(4)32)26(43-18)44-22-20(34)19(33)17(9-28)42-25(22)41-16-7-5-15(6-8-16)27(35)36/h5-8,17-26,28,33-34H,9-10H2,1-4H3/t17-,18-,19-,20+,21-,22-,23+,24-,25-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFOIXKCWZUCOH-VAMOREDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126174 |

Source

|

| Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26255-69-6 |

Source

|

| Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26255-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.